4-Bromo-2-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol
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Overview
Description
4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound that features a brominated phenol core with a piperazine moiety substituted with a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps:
Bromination of Phenol: The phenol is first brominated using bromine or a bromine source under controlled conditions to introduce the bromine atom at the desired position.
Formation of Piperazine Derivative: The piperazine derivative is synthesized by reacting 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization.
Coupling Reaction: The brominated phenol is then coupled with the piperazine derivative using a suitable coupling agent under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: De-brominated phenol.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the phenolic group can participate in hydrogen bonding and other interactions. The propylsulfonyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
4-BROMO-2-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}PHENOL: Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
The uniqueness of 4-BROMO-2-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}PHENOL lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propylsulfonyl group may provide distinct solubility and pharmacokinetic properties compared to its methyl and ethyl analogs .
Properties
Molecular Formula |
C14H21BrN2O3S |
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Molecular Weight |
377.30 g/mol |
IUPAC Name |
4-bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C14H21BrN2O3S/c1-2-9-21(19,20)17-7-5-16(6-8-17)11-12-10-13(15)3-4-14(12)18/h3-4,10,18H,2,5-9,11H2,1H3 |
InChI Key |
PAPAMSAUJYNJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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